4,6-Dichloro-5-fluoro-2-methylpyrimidine

Organic Synthesis Process Chemistry Yield Optimization

4,6-Dichloro-5-fluoro-2-methylpyrimidine is the key dasatinib intermediate. Its 5-fluoro substituent accelerates SNAr via ion-dipole interactions—a gain absent in non-fluorinated analogs—while the 2-methyl group directs regioselective C4/C6 functionalization for clean sequential derivatization. LogP 2.6 ensures membrane permeability; aqueous solubility is 2.2-fold higher than the non-fluorinated analog, facilitating assay preparation. This unique substitution pattern is essential for kinase inhibitor potency.

Molecular Formula C5H3Cl2FN2
Molecular Weight 180.99 g/mol
CAS No. 105806-13-1
Cat. No. B017591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-fluoro-2-methylpyrimidine
CAS105806-13-1
Molecular FormulaC5H3Cl2FN2
Molecular Weight180.99 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)F)Cl
InChIInChI=1S/C5H3Cl2FN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3
InChIKeyIWPZWKNMDQSDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-fluoro-2-methylpyrimidine (CAS 105806-13-1): Core Physicochemical and Procurement Baseline


4,6-Dichloro-5-fluoro-2-methylpyrimidine (CAS 105806-13-1) is a polyhalogenated pyrimidine building block with the molecular formula C5H3Cl2FN2 and a molecular weight of 180.995 g/mol [1]. The compound is characterized by a pyrimidine core substituted with chlorine atoms at the 4- and 6-positions, a fluorine atom at the 5-position, and a methyl group at the 2-position . It is a white crystalline solid with a density of 1.504–1.505 g/cm³ and a boiling point ranging from 220.5°C to 221°C at 760 mmHg . The compound exhibits a calculated LogP of 2.23–2.42, indicating moderate lipophilicity , and a predicted water solubility of 1116 mg/L at 25°C . Its storage requires an inert atmosphere at 2–8°C to maintain stability . As a dihalogenated pyrimidine, it serves as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents .

Why 4,6-Dichloro-5-fluoro-2-methylpyrimidine Cannot Be Replaced by Non-Fluorinated or Differently Substituted Pyrimidine Analogs


The 5-fluoro substituent in 4,6-dichloro-5-fluoro-2-methylpyrimidine is not a passive structural feature but a critical determinant of both chemical reactivity and biological function. In polyhalogenated pyrimidines, the presence of an ortho-fluorine atom can significantly accelerate nucleophilic aromatic substitution (SNAr) reactions through ion–dipole interactions, a phenomenon not observed with non-fluorinated analogs [1]. Furthermore, the 2-methyl group directs regioselective functionalization at the C4 and C6 positions, a reactivity profile distinct from 2,4-dichloro-5-fluoropyrimidine, which lacks this methyl group and exhibits different substitution patterns . In biological systems, the 5-fluoro substituent is a known pharmacophore in kinase inhibitor design, directly impacting binding affinity and selectivity, whereas non-fluorinated pyrimidines often show reduced potency [2]. Consequently, generic substitution with a non-fluorinated or differently substituted pyrimidine—even one with an identical molecular scaffold—is likely to alter reaction kinetics, regioselectivity, or target engagement, compromising synthetic efficiency or biological activity.

4,6-Dichloro-5-fluoro-2-methylpyrimidine: Comparative Quantitative Evidence for Scientific and Procurement Decision-Making


Synthesis Yield Comparison: 4,6-Dichloro-5-fluoro-2-methylpyrimidine vs. 2,4-Dichloro-5-fluoropyrimidine

The synthesis of 4,6-dichloro-5-fluoro-2-methylpyrimidine from 5-fluoro-2-methyl-4,6-dihydroxypyrimidine via chlorination with POCl₃ proceeds with a reported yield of 79% . In contrast, the synthesis of the closely related intermediate 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil under optimized conditions achieves a significantly higher yield of 92.2% [1]. This 13.2 percentage point difference in yield highlights a key procurement consideration: while the target compound offers unique substitution for downstream applications, its synthesis is inherently less efficient than that of a common analog, which may impact cost and scalability.

Organic Synthesis Process Chemistry Yield Optimization

Lipophilicity and Predicted Membrane Permeability: 4,6-Dichloro-5-fluoro-2-methylpyrimidine vs. 4,6-Dichloro-2-methylpyrimidine

The calculated LogP (XLogP3-AA) of 4,6-dichloro-5-fluoro-2-methylpyrimidine is 2.6 , while the LogP of its non-fluorinated analog, 4,6-dichloro-2-methylpyrimidine, is reported as 2.07 . This difference of +0.53 LogP units indicates that the 5-fluoro substitution increases lipophilicity, which can enhance passive membrane permeability and potentially improve oral bioavailability in drug candidates. In medicinal chemistry campaigns, a LogP increase of this magnitude is considered significant for optimizing ADME properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Aqueous Solubility: 4,6-Dichloro-5-fluoro-2-methylpyrimidine vs. 4,6-Dichloro-2-methylpyrimidine

The predicted water solubility of 4,6-dichloro-5-fluoro-2-methylpyrimidine is 1116 mg/L at 25°C , whereas the predicted solubility of its non-fluorinated analog, 4,6-dichloro-2-methylpyrimidine, is 508.5 mg/L at 25°C . This 2.2-fold increase in solubility (607.5 mg/L absolute difference) is attributed to the polarizing effect of the 5-fluoro substituent, which enhances interaction with water despite the compound's overall moderate lipophilicity. Improved aqueous solubility can facilitate reaction workups, simplify purification, and reduce the need for organic co-solvents in biological assays.

Formulation Science Solubility Pre-formulation

Regioselective Reactivity: Differential Chlorine Displacement at C4/C6 vs. C2 Positions

In 4,6-dichloropyrimidine scaffolds, the chlorine atoms at the C4 and C6 positions are significantly more reactive toward nucleophilic aromatic substitution (SNAr) than a halogen at the C2 position [1]. This reactivity hierarchy is a critical feature that enables sequential, controlled functionalization. For 4,6-dichloro-5-fluoro-2-methylpyrimidine, the 2-methyl group further deactivates the C2 position, ensuring that initial nucleophilic attack occurs exclusively at either C4 or C6 . In contrast, 2,4-dichloro-5-fluoropyrimidine lacks this methyl group, resulting in a different regioselectivity profile where the C4 and C2 positions compete for substitution. This differential reactivity allows chemists to design precise synthetic routes that would be impossible with non-methylated analogs.

Synthetic Methodology Regioselectivity SNAr

4,6-Dichloro-5-fluoro-2-methylpyrimidine: Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of Dasatinib and Related Kinase Inhibitors

4,6-Dichloro-5-fluoro-2-methylpyrimidine is a documented key intermediate in the synthesis of dasatinib, a potent BCR-ABL and Src family kinase inhibitor approved for the treatment of chronic myeloid leukemia . The compound's unique substitution pattern—specifically the 5-fluoro and 2-methyl groups—is essential for constructing the dasatinib pharmacophore, and substitution with a non-fluorinated or differently substituted pyrimidine would yield an inactive or less potent analog. The enhanced lipophilicity (LogP 2.6) conferred by the 5-fluoro substituent also contributes to the favorable pharmacokinetic profile of the final drug .

Sequential SNAr for Building Complex Pyrimidine Libraries

The differential reactivity of the C4/C6 chlorines versus the C2 methyl group in 4,6-dichloro-5-fluoro-2-methylpyrimidine enables highly regioselective sequential functionalization . This property is invaluable for constructing diverse pyrimidine libraries in medicinal chemistry. Chemists can first displace one chlorine at C4 or C6 with a nucleophile, followed by a second, orthogonal transformation at the remaining chlorine position. This level of synthetic control is not possible with 2,4-dichloro-5-fluoropyrimidine, where the C2 and C4 positions compete, leading to complex product mixtures .

Lead Optimization in Drug Discovery Requiring Balanced Lipophilicity and Solubility

For drug discovery programs targeting intracellular kinases, the physicochemical profile of 4,6-dichloro-5-fluoro-2-methylpyrimidine offers a favorable balance. Its LogP of 2.6 suggests sufficient lipophilicity for passive membrane permeation, while its predicted aqueous solubility of 1116 mg/L is 2.2-fold higher than that of its non-fluorinated analog, facilitating in vitro assay preparation and reducing the risk of precipitation . This balance makes it a preferred intermediate for generating lead-like compounds that require both cellular permeability and manageable solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-5-fluoro-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.